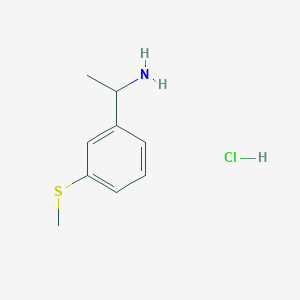

1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

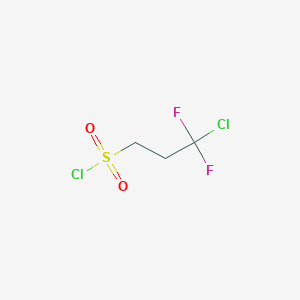

1-(3-Methylsulfanylphenyl)ethanamine; hydrochloride, also known as 3-MMC, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, 3-MMC also has potential applications in scientific research due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Antiarrhythmic Applications

A study describes a series of bis(arylalkyl)amines, highlighting their effects on prolonging the effective refractory period in isolated cardiac tissue. These compounds, including modifications similar to "1-(3-Methylsulfanylphenyl)ethanamine hydrochloride", act by prolonging the cardiac action potential without significantly altering the maximum rate of depolarization, categorizing them as selective class III antiarrhythmic agents. A key structural feature for enhanced activity was identified as the methanesulfonamido moiety on the aryl rings, emphasizing the compound's potential in cardiac potassium channel blockade (Cross et al., 1990).

Ligand Chemistry and Chiroptical Properties

Research on chiral, conformationally mobile tripodal ligands, including structures akin to "1-(3-Methylsulfanylphenyl)ethanamine hydrochloride", demonstrates their ability to form chiral, pseudo C3-symmetric complexes with Zn(II) and Cu(II) salts. These complexes exhibit significant electrophilic coordination sites and maintain structures conducive to anion–π and/or lone pair–π interactions in their coordination compounds. This study underscores the compound's versatility in creating supramolecular networks with potential applications in chiroptical material sciences (Canary et al., 1998).

Inhibition of Inflammatory Markers

Another study focuses on the synthesis of Apremilast, where "1-(3-Methylsulfanylphenyl)ethanamine hydrochloride" serves as a precursor. Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor, is highlighted for its role in inhibiting multiple inflammatory markers involved in psoriasis' pathogenesis. This application illustrates the compound's potential in pharmaceutical formulations aimed at treating inflammatory conditions (Shan et al., 2015).

Photolysis and Photoaffinity Probes

A photolysis study of diazirines, related to "1-(3-Methylsulfanylphenyl)ethanamine hydrochloride", explores their utility in photoaffinity probes. Despite some limitations in biological systems due to reversible processes, this research offers insights into the compound's applicability in studying protein interactions and dynamics through photoinsertion products, which could be significant for biochemical research (Platz et al., 1991).

Propiedades

IUPAC Name |

1-(3-methylsulfanylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRRLYWDTZYAKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)SC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)

![N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2583934.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2583936.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2583939.png)

![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2583953.png)